molecular formula C11H21NO B8467555 5-Methyl-1-Hexyl-2-Pyrrolidone

5-Methyl-1-Hexyl-2-Pyrrolidone

Cat. No.: B8467555
M. Wt: 183.29 g/mol
InChI Key: DYTQEOZTVAIFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This structural configuration distinguishes it from simpler pyrrolidones like N-Methyl-2-Pyrrolidone (NMP).

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-hexyl-5-methylpyrrolidin-2-one

InChI

InChI=1S/C11H21NO/c1-3-4-5-6-9-12-10(2)7-8-11(12)13/h10H,3-9H2,1-2H3

InChI Key

DYTQEOZTVAIFFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(CCC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural and inferred physicochemical differences between 5-Methyl-1-Hexyl-2-Pyrrolidone and NMP:

Property N-Methyl-2-Pyrrolidone (NMP) This compound (Inferred)
Substituents N-Methyl 5-Methyl, N-Hexyl
Molecular Weight 113.16 g/mol ~211.35 g/mol
LogP (Estimated) 0.5 ~3.5 (higher lipophilicity)
Aqueous Solubility High Likely reduced due to hexyl chain

The hexyl group in this compound significantly enhances lipophilicity, which may influence its absorption, tissue distribution, and metabolic fate compared to NMP.

Metabolic Pathways

NMP undergoes hydroxylation at the 5-position of the pyrrolidone ring to form 5-Hydroxy-N-Methyl-2-Pyrrolidone (5-HNMP), followed by further oxidation to N-Methylsuccinimide (MSI) and 2-Hydroxy-N-Methylsuccinimide (2-HMSI) . In humans, ~65.2% of orally administered NMP is excreted in urine as these metabolites, with 5-HNMP representing 44% of the total .

For this compound, the hexyl chain may undergo β-oxidation or ω-oxidation, generating carboxylic acid metabolites. These differences suggest divergent metabolic pathways compared to NMP.

Excretion and Half-Life

Key excretion data for NMP and inferred properties for this compound:

Parameter NMP This compound
Urinary Excretion 65.2% (as NMP + metabolites) Likely lower due to lipophilicity
Fecal Excretion Not studied Potentially higher (biliary excretion)
Half-Life (Urine) 4–17 hours (metabolite-dependent) Prolonged (speculative: >24 hours)

The extended alkyl chain in this compound may prolong its half-life due to tissue accumulation and slower hepatic clearance.

Research Findings and Implications

  • Metabolic Saturation: NMP’s urinary recovery accounts for ~65% of the administered dose, with a third unaccounted for, possibly due to alternative pathways or tissue retention . For this compound, incomplete excretion may be more pronounced due to higher lipophilicity.
  • Toxicokinetics : The hexyl chain’s oxidation could produce reactive intermediates, necessitating toxicity studies absent for NMP.
  • Industrial Relevance : While NMP is a solvent and drug penetration enhancer, this compound’s applications remain unexplored but may suit lipid-based formulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.